molecular formula C18H12BrN3O2 B3484586 (3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one

(3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3484586
M. Wt: 382.2 g/mol
InChI Key: KQJWMICORQZJHU-UHFFFAOYSA-N
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Description

(3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a brominated indole core linked to a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the indole ring.

    Condensation: Formation of the pyrazolone moiety through condensation reactions involving appropriate precursors.

    Coupling: Linking the brominated indole with the pyrazolone derivative under specific conditions, possibly involving catalysts or specific solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.

    Reduction: Reduction reactions could be used to modify the pyrazolone or indole moieties.

    Substitution: The bromine atom in the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: For substitution reactions, common nucleophiles might include amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2H-indol-2-one: A simpler brominated indole derivative.

    3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene: The pyrazolone moiety without the indole linkage.

Uniqueness

The uniqueness of (3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one lies in its combined structural features, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

5-bromo-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c1-10-15(18(24)22(21-10)12-5-3-2-4-6-12)16-13-9-11(19)7-8-14(13)20-17(16)23/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWMICORQZJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=C4C=C(C=CC4=NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
(3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
(3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
(3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
(3E)-5-bromo-3-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-dihydro-2H-indol-2-one

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